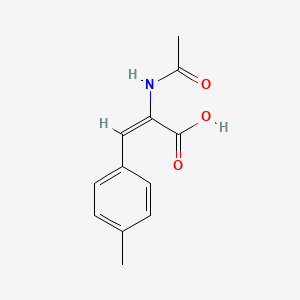![molecular formula C19H13Cl2N3O3S B11044417 N-[(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)methyl]-2-[(7-chloroquinolin-4-yl)sulfanyl]acetamide](/img/structure/B11044417.png)
N-[(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)methyl]-2-[(7-chloroquinolin-4-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)METHYL]-2-[(7-CHLORO-4-QUINOLINYL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzoxazole and quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)METHYL]-2-[(7-CHLORO-4-QUINOLINYL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Benzoxazole Moiety: This can be achieved by cyclization of 2-aminophenol with chloroacetic acid under acidic conditions.
Quinoline Derivative Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves coupling the benzoxazole and quinoline derivatives through a nucleophilic substitution reaction, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-[(5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)METHYL]-2-[(7-CHLORO-4-QUINOLINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)METHYL]-2-[(7-CHLORO-4-QUINOLINYL)SULFANYL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[(5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)METHYL]-2-[(7-CHLORO-4-QUINOLINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as topoisomerases and kinases.
Pathways Involved: The compound can inhibit the activity of these enzymes, leading to disruption of cellular processes such as DNA replication and cell division.
Comparison with Similar Compounds
Similar Compounds
- **N-[(5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)METHYL]-2-[(7-CHLORO-4-QUINOLINYL)SULFANYL]ACETAMIDE can be compared with other benzoxazole and quinoline derivatives.
Examples: Compounds like 2-(2-hydroxyphenyl)benzoxazole and 4-chloroquinoline.
Uniqueness
Structural Features: The combination of benzoxazole and quinoline moieties in a single molecule is unique and contributes to its distinct chemical and biological properties.
Biological Activity: Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C19H13Cl2N3O3S |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
N-[(5-chloro-2-oxo-3H-1,3-benzoxazol-6-yl)methyl]-2-(7-chloroquinolin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H13Cl2N3O3S/c20-11-1-2-12-14(6-11)22-4-3-17(12)28-9-18(25)23-8-10-5-16-15(7-13(10)21)24-19(26)27-16/h1-7H,8-9H2,(H,23,25)(H,24,26) |
InChI Key |
ITZZILDQELVQRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)SCC(=O)NCC3=CC4=C(C=C3Cl)NC(=O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(cyclopropylmethyl)-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11044340.png)
![N-{7-[(2-fluorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide](/img/structure/B11044355.png)
![2-[Butyl(methyl)amino]-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3,4-dicarbonitrile](/img/structure/B11044370.png)
![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044375.png)
![methyl 2-amino-4-(4-fluorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11044377.png)
![N-(2-chlorobenzyl)-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11044385.png)
![4-[(4-chlorophenyl)carbonyl]-5-(2,4-dichlorophenyl)-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11044388.png)
![3-[4-(4-Chlorobenzyl)piperidin-1-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11044391.png)
![Methyl 2,4-dichloro-5-[(2-hydroxyphenyl)(methyl)sulfamoyl]benzoate](/img/structure/B11044396.png)
![3-(5-chloro-2-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044399.png)

![3-(3-Fluorophenyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044411.png)
![6-Benzyl-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11044412.png)
![2-(6-imino-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanol](/img/structure/B11044425.png)
